Product packaging for 6-Bromo-3-methoxypicolinamide(Cat. No.:)

6-Bromo-3-methoxypicolinamide

Cat. No.: B13663159
M. Wt: 231.05 g/mol
InChI Key: RUNBHYYVPJYZNN-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxypicolinamide is a chemical intermediate of interest in medicinal chemistry and antifungal research. It is built on a picolinamide scaffold, a structure recognized for its potential in developing novel antifungal agents . Research indicates that compounds based on the picolinamide scaffold can target Sec14p, the essential phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae . This mechanism is a promising avenue for addressing invasive fungal infections, where current treatments are limited by toxicity, resistance, and bioavailability issues . As a versatile building block, the bromine and methoxy functional groups on this picolinamide core offer sites for further chemical derivatization, such as cross-coupling reactions, to explore structure-activity relationships and optimize compound properties . This compound is intended for use in laboratory research and development. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B13663159 6-Bromo-3-methoxypicolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

6-bromo-3-methoxypyridine-2-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-12-4-2-3-5(8)10-6(4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

RUNBHYYVPJYZNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)Br)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromo 3 Methoxypicolinamide

Strategies for the De Novo Synthesis of the 6-Bromo-3-methoxypicolinamide Core

The de novo synthesis of this compound involves a systematic construction of the molecule, introducing each functional group in a controlled manner to achieve the desired substitution pattern.

Synthesis from Picolinic Acid Derivatives and Amines

A fundamental and widely employed method for constructing the picolinamide (B142947) backbone is the coupling of a picolinic acid derivative with an amine. In the case of this compound, this involves the reaction of 6-bromo-3-methoxypicolinic acid with an ammonia (B1221849) source or a protected amine. The reaction is typically facilitated by a peptide coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). ub.edu The use of HATU, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in a polar aprotic solvent like dimethylformamide (DMF), is a standard protocol for forming the amide bond under mild conditions. ub.edugoogleapis.com For instance, the synthesis of related picolinamides has been achieved by stirring the corresponding picolinic acid with an amine and HATU in DMF. ub.edu The picolinic acid itself can be generated from the hydrolysis of its corresponding ester, such as methyl 6-bromo-3-methoxypicolinate.

Reagent TypeExamplesRole in Synthesis
Picolinic Acid 6-Bromo-3-methoxypicolinic acidThe core pyridine-carboxylic acid component.
Amine Source Ammonia, Ammonium chlorideProvides the nitrogen atom for the primary amide.
Coupling Agent HATU, EDC-HCl, DCCActivates the carboxylic acid for amidation. ub.edugoogleapis.com
Base DIPEA, TEAScavenges the acid produced during the reaction. ub.edu
Solvent DMF, Dichloromethane (B109758)Provides the reaction medium. ub.edu

Introduction of Methoxy (B1213986) Group via Alkylation Reactions

The introduction of the 3-methoxy group onto the pyridine (B92270) ring is a critical step that can be accomplished via nucleophilic aromatic substitution (SNAr) or other alkylation methods. A common strategy involves using a precursor with a good leaving group, such as a halogen or a sulfonate, at the C-3 position.

For example, a 3-hydroxypyridine (B118123) derivative can be converted to its methoxy analog through Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Alternatively, starting with a di-halogenated picolinate (B1231196), such as methyl 2,6-dichloropicolinate, allows for regioselective substitution. The reaction with sodium methoxide (B1231860) (NaOMe) can be directed to favor substitution at one position over the other based on reaction conditions like solvent and temperature. nih.gov In related syntheses, treatment of a fluorinated picolinonitrile with sodium hydride and an appropriate alcohol has been used to introduce alkoxy groups. nih.gov The synthesis of methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate, a structurally similar compound, involves the use of 2,2,6,6-tetramethyl-piperidinylmagnesium chloride lithium chloride complex followed by reaction with a methylating agent, showcasing advanced methods for regiocontrolled functionalization. google.com

Halogenation Techniques for the Bromine Atom at the C-6 Position

Placing a bromine atom specifically at the C-6 position of the 3-methoxypicolinamide core requires precise halogenation techniques. If the synthesis starts from a non-brominated precursor, direct bromination is necessary. Electrophilic bromination of an activated pyridine ring can be challenging and may lead to a mixture of isomers.

A more controlled approach is the use of directed C-H activation/halogenation. psu.edu Palladium-catalyzed methods, employing a directing group like the picolinamide itself, can achieve high regioselectivity. idexlab.comresearchgate.net These reactions often use a combination of a palladium catalyst (e.g., Pd(OAc)₂) and a brominating agent. While N-bromosuccinimide (NBS) is a common source of electrophilic bromine, other systems, such as using potassium bromate (B103136) (KBrO₃) with potassium persulfate (K₂S₂O₈) as an oxidant, have been developed for the ortho-halogenation of N-benzyl picolinamides. psu.eduresearchgate.net Another established route is the Sandmeyer reaction, where a C-6 amino group is converted into a diazonium salt and subsequently displaced by a bromide ion, typically from a copper(I) bromide source.

Halogenation MethodReagentsKey Features
Directed C-H Bromination Pd(OAc)₂, KBrO₃, K₂S₂O₈High regioselectivity for the position ortho to the directing group. psu.eduresearchgate.net
Electrophilic Bromination NBS, Br₂Can be used on activated rings but may lack selectivity.
Sandmeyer Reaction NaNO₂, HBr, CuBrConverts a C-6 amino group into a bromine atom.

Multi-Component Reaction Approaches for Analog Generation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating portions of all starting materials. nih.govnih.gov While a specific MCR for the direct synthesis of this compound may not be established, MCRs are powerful tools for generating libraries of structurally diverse analogs for research and development. nih.gov

The Groebke-Blackburn-Bienaymé reaction (GBBR), for example, is a three-component reaction involving an α-aminoazine, an aldehyde, and an isocyanide to produce substituted imidazoazines. csic.es By modifying the starting components, a wide range of analogs can be synthesized rapidly. For instance, using a brominated amino-pyridine derivative in a GBBR-type reaction could lead to scaffolds containing the crucial bromo-pyridine moiety. The Ugi and Passerini reactions are other cornerstone MCRs that generate peptide-like structures and α-acyloxycarboxamides, respectively, and could be adapted to create complex molecules with a picolinamide substructure. nih.govrug.nl These strategies highlight the potential for creating analogs by varying multiple inputs simultaneously, which is a significant advantage in medicinal chemistry for exploring structure-activity relationships. researchgate.net

Key Intermediate Syntheses in the Preparation of this compound

Preparation of Methyl 6-Bromo-3-methoxypicolinate

Methyl 6-bromo-3-methoxypicolinate (CAS 945954-94-9) is a crucial intermediate for the synthesis of this compound. guidechem.com Its synthesis can be approached in several ways, typically involving the sequential introduction of the required functional groups onto a pyridine ring.

A plausible synthetic route starts from a commercially available precursor like methyl 6-bromo-3-hydroxypicolinate (CAS 321601-48-3). bldpharm.com The hydroxyl group can be methylated using a standard methylating agent such as methyl iodide or dimethyl sulfate with a suitable base (e.g., NaH, K₂CO₃) in an inert solvent.

Alternatively, a synthesis could begin with a dichlorinated precursor, such as methyl 2,6-dichloronicotinate. Regioselective methoxylation at the 6-position followed by bromination at the 5-position (which would become the 6-position in the picolinate series after re-prioritization) and subsequent functional group manipulations could also yield the target intermediate. A synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involved the regioselective substitution of a chloro group with a methoxy group, followed by bromination. nih.gov This underscores the importance of controlling regiochemistry in building the substituted pyridine core.

PrecursorReagent(s)Transformation
Methyl 6-bromo-3-hydroxypicolinate bldpharm.comCH₃I, K₂CO₃O-methylation of the hydroxyl group.
2,6-Dichloropyridine derivative1. NaOMe 2. Brominating AgentSequential methoxylation and bromination. nih.gov

The availability and synthesis of this key ester intermediate are paramount, as its simple hydrolysis provides the corresponding carboxylic acid, which can then be amidated as described in section 2.1.1 to yield the final product, this compound.

Synthesis of 6-Bromo-3-methoxypicolinic Acid

A key intermediate in the synthesis of this compound is its corresponding carboxylic acid, 6-bromo-3-methoxypicolinic acid. A common synthetic pathway to this acid involves the hydrolysis of a nitrile precursor. For instance, 6-bromo-3-hydroxy-4-methoxypicolinonitrile can be treated with 66% sulfuric acid at elevated temperatures (90-95 °C) to yield 6-bromo-3-hydroxy-4-methoxypicolinic acid. rsc.org

Another approach starts from 2,6-dibromo-3-methoxypyridine (B1312651), which can be prepared by treating 2,6-dibromo-3-hydroxypyridine (B188541) with a methylating agent. google.com The resulting 2,6-dibromo-3-methoxypyridine can then undergo further functionalization to introduce the carboxylic acid group at the 2-position, though direct carboxylation can be challenging. A more common strategy is the conversion of one of the bromine atoms, typically at the 6-position, to a nitrile or a methyl group which can then be oxidized. For example, 2-bromo-3-methoxy-6-methylpyridine (B185322) can be oxidized using potassium permanganate (B83412) in water at 80°C to afford 6-bromo-5-methoxypicolinic acid. google.comchemicalbook.com While this example illustrates the oxidation of a methyl group, a similar strategy could be envisioned for the synthesis of 6-bromo-3-methoxypicolinic acid from a corresponding methyl-substituted precursor.

A general method for preparing picolinic acids involves the oxidation of a methyl group on the pyridine ring. For example, 2-bromo-3-methoxy-6-methylpyridine can be dissolved in water and heated with potassium permanganate to yield 6-bromo-5-methoxypicolinic acid. google.comchemicalbook.com

Derivatization from Halopicolinonitriles

Halopicolinonitriles serve as versatile precursors for the synthesis of picolinamides. The nitrile group can be hydrolyzed to a primary amide under acidic or basic conditions. A specific example is the hydrolysis of 6-bromo-3-hydroxy-4-methoxypicolinonitrile to 6-bromo-3-hydroxy-4-methoxypicolinic acid using sulfuric acid. rsc.orggoogle.com This acid can then be converted to the corresponding picolinamide through standard amide coupling procedures.

The synthesis of this compound can also be envisioned to start from a dihalogenated picolinonitrile. For instance, a compound like 4,6-dibromo-3-hydroxypicolinonitrile (B2652844) can undergo selective methoxylation. rsc.org Treatment with sodium methoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to the displacement of one of the bromine atoms. rsc.org Subsequent hydrolysis of the nitrile would yield the picolinamide.

Catalytic Approaches in the Functionalization and Derivatization of this compound

The bromine atom on the this compound scaffold provides a reactive handle for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely used method for creating C-C bonds. illinois.edu In the context of this compound, the bromine atom can be readily displaced by various aryl or heteroaryl groups using a palladium catalyst, a base, and a suitable boronic acid or ester. researchgate.netresearchgate.net The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. acs.org For instance, the Suzuki coupling of 2,6-dibromopyridine (B144722) with aryl boronic acids has been shown to be highly selective for mono-arylation when using specific palladium macrocyclic catalysts. researchgate.net

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. chemspider.comorganic-synthesis.com This reaction would allow for the introduction of various primary or secondary amines at the 6-position of the picolinamide ring. alkalisci.comsigmaaldrich.com The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemspider.comorganic-synthesis.com The specific ligand used can significantly influence the reaction's efficiency and scope. rsc.org

Reaction Reactants Catalyst System Product Type
Suzuki-Miyaura CouplingThis compound, Arylboronic acidPd catalyst (e.g., Pd(PPh3)4), Base6-Aryl-3-methoxypicolinamide
Buchwald-Hartwig AminationThis compound, AminePd catalyst, Phosphine ligand, Base6-Amino-3-methoxypicolinamide

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, offer a cost-effective alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. nih.govacs.orgacs.orgbeilstein-journals.orgecampus.com The Ullmann reaction can be used to couple this compound with a variety of nucleophiles, including alcohols, amines, and thiols, typically in the presence of a copper catalyst and a base, often at elevated temperatures. nih.govresearchgate.netrug.nl Recent advancements have led to milder reaction conditions and the use of ligands to improve efficiency and substrate scope. nih.govacs.orgacs.org For example, a CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles and 2-bromopyridine (B144113) derivatives has been developed using 1-methyl-imidazole as a ligand. nih.govacs.org

Copper can also mediate the cross-coupling of functionalized arylmagnesium reagents (Grignard reagents) with alkyl and benzylic halides. organic-chemistry.org This allows for the formation of C-C bonds. While this specific reaction with this compound is not explicitly detailed in the provided results, it represents a potential pathway for functionalization.

Reaction Reactants Catalyst System Product Type
Ullmann CondensationThis compound, Alcohol/Amine/ThiolCu catalyst (e.g., CuI, CuCl), Base, Ligand (optional)6-(Alkoxy/Amino/Thio)-3-methoxypicolinamide
Copper-Mediated C-C CouplingThis compound, Organoboron reagentCopper catalyst6-Alkyl/Aryl-3-methoxypicolinamide

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. scialert.netajrconline.orgnih.gov This technology can be applied to many of the catalytic reactions discussed above, including Suzuki and Buchwald-Hartwig couplings, as well as Ullmann condensations. scialert.netmdpi.comacs.org The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating. ajrconline.org For example, the synthesis of picolinamide derivatives from picolinic acid hydrazide and aromatic aldehydes has been achieved in just 3 minutes using microwave irradiation, a significant improvement over the 5 hours required with conventional refluxing. scialert.net

Chemo- and Regioselective Modifications of the Picolinamide Scaffold

The picolinamide scaffold of this compound presents multiple reactive sites, making chemo- and regioselectivity important considerations in its derivatization. The pyridine ring itself can undergo electrophilic or nucleophilic substitution, while the bromo, methoxy, and amide functional groups offer distinct handles for modification.

The selective modification of one functional group in the presence of others is a key challenge and goal in synthetic chemistry. nih.govnih.gov For instance, the bromine atom at the 6-position is a prime site for cross-coupling reactions. The conditions for these reactions can often be tuned to avoid unwanted side reactions with the amide or methoxy groups.

Regioselectivity deals with the control of reaction at different positions on the pyridine ring. nih.govnih.govrsc.orgrsc.org The electronic nature of the substituents already present on the ring heavily influences the position of further substitution. The electron-withdrawing nature of the amide and bromine at the 2 and 6 positions, respectively, and the electron-donating methoxy group at the 3-position will direct incoming electrophiles or nucleophiles to specific positions. For instance, in reactions involving pyridyne intermediates, the position of substituents can govern the regioselectivity of nucleophilic addition. nih.gov

Amide Bond Formation and Functionalization

The synthesis of this compound and its derivatives is most commonly achieved through the formation of an amide bond between 6-bromo-3-methoxypicolinic acid and a suitable amine. This transformation typically employs coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack of the amine.

Detailed research findings indicate the use of various modern coupling reagents for this purpose. For instance, the synthesis of N-substituted derivatives can be accomplished using propylphosphonic anhydride (B1165640) (T3P) in the presence of a base like triethylamine. google.com In one specific example, 6-bromo-3-methoxypicolinic acid was reacted with (4-chlorophenyl)methanamine using T3P in dichloromethane (DCM) to yield 6-bromo-N-(4-chlorobenzyl)-3-methoxypicolinamide. google.com Another powerful coupling agent used for similar transformations is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in combination with a base such as triethylamine (TEA) in a solvent like dimethylformamide (DMF). ub.edu

Beyond the initial formation, the functionalization of the amide group itself represents an advanced synthetic strategy. While amides are generally stable, recent methodologies have enabled the functionalization of C(sp³)–H bonds remote to the amide group. nih.govresearchgate.net These reactions often proceed via the generation of an amidyl radical from the N-H bond, which can then trigger an intramolecular hydrogen atom transfer (HAT) to create a carbon-centered radical at a distal position. researchgate.net This radical can then be trapped by a heteroaryl group, achieving a regioselective heteroarylation of the amide's alkyl chain. nih.gov Although not yet reported specifically for this compound, this visible-light-promoted, metal-free approach offers a powerful tool for creating complex, multi-functionalized amide derivatives under neutral conditions. nih.gov

Table 1: Conditions for Amide Bond Formation

Carboxylic Acid Amine Coupling Agent Base Solvent Product Reference
6-Bromo-3-methoxypicolinic acid (4-Chlorophenyl)methanamine T3P Triethylamine DCM 6-Bromo-N-(4-chlorobenzyl)-3-methoxypicolinamide google.com

Transformations Involving the Pyridine Ring

The pyridine ring of this compound is amenable to various transformations that can introduce new functional groups or alter existing ones. These modifications are crucial for tuning the electronic and steric properties of the molecule.

One significant transformation is the direct C-H functionalization of the pyridine ring at positions other than those already substituted. nih.gov Recent advances have enabled regioselective reactions at the C3, C4, and C5 positions of pyridines, which are traditionally less reactive than the C2 and C6 positions. nih.gov Transition metal catalysis, employing metals like ruthenium, rhodium, and iridium, has been pivotal in developing methods for the direct arylation, alkenylation, and silylation of pyridine rings. nih.gov For example, ruthenium-catalyzed C-H arylation can introduce aryl groups at specific positions, directed by a coordinating group on the pyridine. nih.gov These methodologies present a powerful avenue for further derivatizing the this compound core.

Another key transformation involving the pyridine ring substituents is the Hofmann degradation of the picolinamide group. This reaction converts the primary amide into a primary amine with the loss of one carbon atom, thereby transforming this compound into 6-bromo-3-methoxypyridin-2-amine. smolecule.com The mechanism involves N-halogenation of the amide with an agent like sodium hypobromite, followed by a base-induced rearrangement to form an isocyanate intermediate. This intermediate is then hydrolyzed to the corresponding amine. smolecule.com This reaction provides direct access to aminopyridine derivatives, which are important building blocks in medicinal chemistry.

Table 2: Potential Transformations of the Pyridine Ring

Reaction Type Description Reagents/Catalysts Potential Product from this compound Reference
C-H Arylation Direct coupling of a C-H bond on the pyridine ring with an aryl halide. [RuCl₂(p-cymene)]₂, PPh₃, Na₂CO₃ Aryl-substituted this compound nih.gov
C-H Alkenylation Direct coupling of a C-H bond on the pyridine ring with an alkene. [RhCp*Cl₂]₂, AgSbF₆, CsOPiv Alkenyl-substituted this compound nih.gov

Reactivity of the Bromine Substituent towards Nucleophilic Substitution

The bromine atom at the C6 position of the pyridine ring is a key functional handle for introducing a wide array of substituents through nucleophilic substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the bromine atom. In this two-step mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The leaving group (bromide ion) is then expelled to restore the aromaticity of the ring. bits-pilani.ac.in The rate of SNAr reactions on halo-pyridines is significantly enhanced by the presence of electron-withdrawing groups on the ring, which help to stabilize the anionic intermediate. semanticscholar.org For instance, the introduction of a nitro group adjacent to a bromine atom on a quinoline (B57606) ring has been shown to activate the C-Br bond for substitution with nucleophiles like morpholine (B109124) and piperazine. semanticscholar.org

In addition to SNAr, the bromine substituent is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-heteroatom bond formation. Common examples include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., boronic acid or ester) to form a new C-C bond. This is widely used to introduce aryl or vinyl groups. ambeed.com

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene. ambeed.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, providing access to N-arylated pyridines.

Stille Coupling: Reaction with an organotin compound in the presence of a palladium catalyst. ambeed.com

These cross-coupling reactions offer a versatile and highly efficient means of elaborating the this compound scaffold, allowing for the introduction of complex molecular fragments with high functional group tolerance. The reactivity of iodo-pyridines in such reactions is well-documented, and bromo-pyridines exhibit similar, albeit sometimes less vigorous, reactivity. ambeed.com

Table 3: Representative Reactions of the Bromine Substituent

Reaction Type Nucleophile/Coupling Partner Catalyst System (Typical) Product Type Reference
Nucleophilic Aromatic Substitution (SNAr) Morpholine, Piperazine None (requires activation) 6-Amino-substituted-3-methoxypicolinamide semanticscholar.org
Suzuki-Miyaura Coupling Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 6-Aryl-3-methoxypicolinamide ambeed.com
Heck Reaction Alkene Pd(OAc)₂, P(o-tolyl)₃, Et₃N 6-Alkenyl-3-methoxypicolinamide ambeed.com

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 3 Methoxypicolinamide

Influence of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine core in 6-Bromo-3-methoxypicolinamide is modulated by the electronic and steric properties of the bromine, methoxy (B1213986), and carboxamide substituents. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, is further influenced by these groups. researchgate.netuoanbar.edu.iq

Electronic Effects of Bromine and Methoxy Groups

The electronic landscape of the pyridine ring is a primary determinant of its reaction preferences. Both the bromine and methoxy groups exert significant, albeit opposing, electronic effects that influence the electron density at various positions on the ring.

Bromine Atom: Located at the C-6 position, the bromine atom primarily exhibits a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density across the entire aromatic system, further deactivating the ring towards electrophilic substitution, a characteristic already imparted by the pyridine nitrogen. uoanbar.edu.iq The C-6 position, being adjacent to the ring nitrogen, is already electron-poor, and the bromine atom intensifies this deficiency. researchgate.net

Methoxy Group: The methoxy group at the C-3 position has a dual electronic nature. It exerts an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity, which can acidify adjacent C-H bonds. researchgate.net However, its more dominant influence is a strong electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the pyridine ring. This resonance effect increases the electron density, particularly at the ortho (C-2, C-4) and para (C-6) positions relative to the methoxy group.

Table 1: Summary of Substituent Electronic Effects

Substituent Position Primary Electronic Effect Impact on Pyridine Ring
Pyridine Nitrogen 1 Inductive (-I) & Resonance (-R) Strong deactivation, promotes nucleophilic attack at C-2, C-6
Picolinamide (B142947) 2 Inductive (-I) & Resonance (-R) Electron-withdrawing, activates the ring for nucleophilic attack
Methoxy Group 3 Resonance (+R) > Inductive (-I) Donates electron density, primarily to C-2, C-4, and C-6

| Bromine Atom | 6 | Inductive (-I) | Strong electron withdrawal, activates C-6 for nucleophilic attack |

Steric Hindrance Considerations in Reactions

Steric hindrance, the spatial bulk of atomic groups that impedes chemical reactions, plays a crucial role in the reactivity of this compound. youtube.comwikipedia.org The arrangement of substituents around the pyridine ring can dictate the regioselectivity of reactions by controlling the accessibility of reagent attack.

The picolinamide group at C-2 is sterically demanding. Its proximity to the methoxy group at C-3 creates a crowded environment that can hinder the approach of reagents to either position or to the ring nitrogen. doubtnut.com Similarly, the bromine atom at C-6 is adjacent to the nitrogen atom, which can influence reactions at this site. This steric congestion can affect reaction rates and may favor transformations at less encumbered positions on the molecule. wikipedia.orgnih.gov For instance, a nucleophile might preferentially attack the C-6 position over the more sterically shielded C-2 position, despite both being electronically activated.

Reaction Pathways and Transformation Mechanisms

The unique electronic and steric profile of this compound opens up several key reaction pathways, making it a versatile intermediate for constructing more complex molecules.

Analysis of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient aromatic rings bearing a suitable leaving group. masterorganicchemistry.comlibretexts.org this compound is well-suited for this transformation. The pyridine ring is highly electron-poor, and the bromine atom at C-6 serves as an excellent leaving group.

The reaction is strongly facilitated by the electronic architecture of the molecule. The ring nitrogen and the picolinamide group at C-2 are ortho and para, respectively, to the bromine at C-6, providing powerful activation for nucleophilic attack at this position. libretexts.orgpressbooks.pub The mechanism involves the addition of a nucleophile to the C-6 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The negative charge in this complex is effectively delocalized by the electron-withdrawing pyridine nitrogen and amide group. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. Compounds with similar structures, such as 6-Bromo-4-methoxypicolinamide, are known to readily participate in such nucleophilic substitution reactions. evitachem.com

Table 2: Representative Nucleophilic Aromatic Substitution Reaction

Reactant Reagent/Conditions Product Type Mechanistic Notes
This compound Amine (R-NH2), Base 6-Amino-3-methoxypicolinamide Two-step addition-elimination mechanism via a Meisenheimer complex. libretexts.org
This compound Thiol (R-SH), Base 6-Thioether-3-methoxypicolinamide The bromine at C-6 is activated by the ring nitrogen, enabling displacement.

Mechanistic Studies of Metal-Catalyzed Coupling Reactions

The carbon-bromine bond in this compound is a key functional handle for engaging in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. eie.grnih.govmdpi.com

The general catalytic cycle for these reactions, typically employing palladium or copper catalysts, begins with the oxidative addition of the aryl bromide to the low-valent metal center. nih.gov This is followed by a second step, such as transmetalation with an organoboron reagent in a Suzuki reaction, and concludes with reductive elimination, which forms the new bond and regenerates the active catalyst. bohrium.comresearchgate.net

The picolinamide functional group can play a dual role in these processes. Beyond being a part of the substrate, it can act as an N,O-bidentate ligand, coordinating with the metal catalyst. This intramolecular chelation can influence the catalyst's stability, reactivity, and the selectivity of the coupling reaction. bohrium.comsinocompound.comresearchgate.net Picolinamide-derived ligands have been successfully employed in various coupling reactions, highlighting their potential to direct and enhance catalytic transformations. sinocompound.comresearchgate.net

Table 3: Potential Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Aryl/Alkyl Boronic Acid Pd(0) complex (e.g., Pd(PPh3)4), Base C-C
Sonogashira Terminal Alkyne Pd(0)/Cu(I) co-catalyst, Base C-C (sp)
Buchwald-Hartwig Amine, Amide Pd(0) complex, Phosphine (B1218219) Ligand, Base C-N

| Ullmann Coupling | Alcohol, Phenol (B47542) | Cu(I) salt, Ligand (e.g., Picolinamide) | C-O |

Fragmentation and Degradation Pathways in Controlled Environments

Understanding the stability and fragmentation of this compound under specific conditions, such as in a mass spectrometer or upon exposure to heat, is crucial for its analytical characterization. While specific degradation studies on this exact molecule are not widely published, its fragmentation can be predicted based on its structure.

In a mass spectrometer, the molecule would likely undergo fragmentation through several pathways. Common initial fragmentation events would include:

Loss of the Amide Group: Cleavage of the C-C bond between the pyridine ring and the carbonyl group.

Loss of the Methoxy Group: Ejection of a methyl radical (·CH3) followed by carbon monoxide, or loss of a methoxy radical (·OCH3).

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (·Br).

Studies on related compounds provide insight into potential degradation in solution. For example, a bis-peroxovanadium complex involving 4-methoxypicolinamide (B1352271) was observed to partially dissociate in solution, suggesting that the coordination of the picolinamide ligand can be labile under certain conditions. researchgate.netresearchgate.net This indicates that in complex reaction mixtures or biological environments, this compound could undergo degradation involving the picolinamide moiety.

Table 4: List of Compound Names

Compound Name
This compound
4-methoxypicolinamide
6-Bromo-4-methoxypicolinamide
2,4,6-trinitrochlorobenzene
2,4,6-trinitrophenol
2,4-dinitrofluorobenzene
m-chloronitrobenzene
6-Amino-3-methoxypicolinamide
6-Thioether-3-methoxypicolinamide

Reaction Kinetics and Thermodynamics

The study of reaction kinetics for a compound like this compound would typically involve determining the rate at which it reacts under various conditions (e.g., temperature, concentration, solvent) and elucidating the reaction order. This would provide insight into the reaction mechanism, identifying the rate-determining step and the molecularity of the reaction.

Thermodynamic analysis would focus on the energy changes associated with its reactions. Key parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) would reveal whether a reaction is spontaneous, exothermic or endothermic, and how the disorder of the system changes.

While general principles of chemical reactivity for substituted pyridines are well-established, specific quantitative data for this compound is not available in the public domain. The electronic effects of the bromo and methoxy substituents on the picolinamide ring undoubtedly influence its reactivity profile, but without empirical data, any discussion remains purely theoretical.

No Public Research Data Found for this compound Derivatization and SAR Studies

Despite a comprehensive search of scientific literature and databases, no specific preclinical research detailing the derivatization and structure-activity relationship (SAR) studies of the chemical compound this compound has been publicly reported.

Design Principles for Derivatives: No literature was found describing the use of scaffold hopping, bioisosteric replacements, or rational design based on target-ligand interactions for creating new research tools based on the this compound scaffold.

Systematic Structural Modifications: The search did not identify any studies that systematically modified the amide nitrogen position, the picolinamide ring system, or explored side chain diversity to understand their impact on biological interactions in a laboratory setting.

While general principles of medicinal chemistry, such as the application of picolinamide as a directing group in C-H activation, and SAR studies of other bromo-substituted heterocyclic compounds are well-documented, these findings are not directly applicable to the specific molecular architecture of this compound.

The absence of published data means that crucial information, including data tables on the biological activity of any synthesized derivatives, is not available. Therefore, a detailed analysis of its SAR, as outlined in the initial request, cannot be constructed from the public domain at this time. This indicates that research into the therapeutic potential of this compound and its analogs, if any has been conducted, remains proprietary or has not yet been disseminated in scientific publications.

Derivatization and Structure Activity Relationship Sar Studies in Pre Clinical Research

Elucidation of Structure-Activity Relationships for Specific Biological Targets (In Vitro)

The derivatization of the picolinamide (B142947) scaffold, the core structure of 6-bromo-3-methoxypicolinamide, has been a fruitful area of preclinical research for developing modulators of various biological targets. Structure-Activity Relationship (SAR) studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties of these derivatives. The following sections detail the SAR for specific in vitro biological targets.

Correlation with Enzyme Inhibition (e.g., Cholinesterases, Kinases)

Picolinamide derivatives have been extensively investigated as inhibitors of several protein kinases, which are crucial regulators of cell signaling and have been implicated in diseases like cancer.

VEGFR-2 Kinase Inhibitors: A series of novel picolinamide-based derivatives were designed and synthesized as potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov The design strategy involved creating a hybrid scaffold by grafting structural elements from known kinase inhibitors, Axitinib and Sorafenib. nih.gov The core structure features two critical hydrogen bonds with the hinge region residue Cys919: one from the pyridine (B92270) ring's nitrogen and another from the picolinamide's NH group. nih.gov SAR studies revealed that substitutions on the terminal phenyl ring significantly impacted anti-proliferative activity. For instance, derivatives with a hydroxyl group at the para-position of the terminal aniline (B41778) ring (like compound 8j ) and those with a chlorine atom at the same position (like compound 8l ) showed enhanced potency against A549 and HepG2 cell lines. nih.gov

Interactive Data Table: SAR of Picolinamide Derivatives as VEGFR-2 Inhibitors

Compound R Group (Substitution on terminal aniline) VEGFR-2 IC₅₀ (µM) A549 Cell Line IC₅₀ (µM) HepG2 Cell Line IC₅₀ (µM)
8j 4-OH Not specified 12.5 20.6
8l 4-Cl Not specified 13.2 18.2
Sorafenib - - 19.3 29.0
Axitinib - - 22.4 38.7

Data sourced from a study on picolinamide-based derivatives as potential VEGFR-2 inhibitors. nih.gov

LRRK2 and PIM Kinase Inhibitors: The picolinamide scaffold has also been optimized for inhibiting Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. nih.gov Optimization efforts focused on improving kinase selectivity and reducing mutagenicity risks, leading to potent inhibitors with enhanced brain penetration. nih.gov Furthermore, patents have described picolinamide compounds as effective inhibitors of Provirus Integration of Maloney Kinase (PIM kinase), which is associated with tumorigenesis, highlighting the versatility of this scaffold in targeting different kinase families. google.com

Modulation of G Protein-Coupled Receptors (GPCRs), including Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Allosteric Modulators

The picolinamide core has served as a "warhead" for developing potent and CNS-penetrant positive allosteric modulators (PAMs) for metabotropic glutamate receptors. While direct derivatization from this compound for mGluR2 is not extensively detailed, research on the closely related mGluR4 provides significant insight into the SAR of this class of molecules. nih.gov

An optimization campaign focusing on a 3-aminopicolinamide warhead led to the discovery of VU0477886, a potent mGlu4 PAM. nih.gov The SAR for this series was found to be steep and highly dependent on the nature of the amide substituent. nih.gov For example, phthalimide-containing analogs (17a ) and certain isoindolinones (17e , 17h ) displayed good PAM activity. nih.gov The electronic properties of these substituents were critical; an electron-rich isoindolinone (17h ) was potent, whereas its electron-deficient counterpart (17g ) was inactive. nih.gov This demonstrates that the picolinamide scaffold can be finely tuned to achieve specific allosteric modulation of GPCRs.

Interactive Data Table: SAR of 3-Aminopicolinamide Derivatives as mGluR4 PAMs

Compound Amide Substituent mGluR4 EC₅₀ (nM) % Glu Max
VU0477886 (17a) Phthalimide 95 89%
17d 4-Fluorophthalimide 103 91%
17e Isoindolinone 309 85%
17h 5-Methoxyisoindolinone 319 83%
17g 5-Nitroisoindolinone > 10,000 -

Data from a study on 3-aminopicolinamide mGlu4 PAMs. nih.gov

Interaction with other Biological Targets (e.g., IRAK4)

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key therapeutic target for inflammatory conditions. nih.govresearchgate.net While direct SAR studies on this compound derivatives as IRAK4 inhibitors are not prominent, research on the bioisosteric nicotinamide (B372718) scaffold provides a clear model for interaction. Potent nicotinamide IRAK4 inhibitors establish a 'classical triad (B1167595) hinge binding interaction' with the kinase. mdpi.com Molecular modeling suggests that modifications allowing for hydrogen bonding with the extended hinge region (Pro266) and interactions within a hydrophobic front pocket defined by residues like Tyr262 are essential for high potency. nih.govmdpi.com

Systematic SAR studies on nicotinamides showed that adding gem-dimethyl groups on an alkyl chain attached to the amide nitrogen generally increased biochemical potency. nih.gov The development of these inhibitors highlights the importance of structure-guided design to achieve both high potency and selectivity. nih.govmdpi.com A picolinamide scaffold could similarly be oriented to engage in these critical hinge and front-pocket interactions.

Key Structural Features for IRAK4 Inhibition (based on nicotinamide analogs)

Structural Feature Role in Binding Reference
Pyridine/Nicotinamide Core Forms key hydrogen bonds with the kinase hinge region (e.g., Met265). nih.govmdpi.com
Amide Linker Orients substituents towards the solvent front and front pocket. nih.gov
Amide Substituent Can form additional hydrogen bonds (e.g., with Pro266) and hydrophobic interactions. nih.gov

| Substituents on Core | Can be modified to improve selectivity and pharmacokinetic properties. | nih.gov |

In Vitro Cellular Proliferation Studies for Mechanism of Action Investigations

To investigate the mechanism of action, picolinamide derivatives developed as kinase inhibitors have been evaluated for their anti-proliferative effects in cancer cell lines. The VEGFR-2 inhibiting picolinamide derivatives were tested against the A549 (human lung adenocarcinoma) and HepG2 (human liver cancer) cell lines. nih.gov

Compounds 8j and 8l emerged as the most active members, exhibiting superior or comparable inhibitory activity against both cell lines when compared to the established drugs Sorafenib and Axitinib. nih.gov These in vitro cellular studies confirm that the enzymatic inhibition of a key target like VEGFR-2 by these picolinamide derivatives translates into a functional anti-proliferative effect at the cellular level, validating their potential as anti-cancer agents. nih.gov

Applications in Chemical Biology and Mechanistic Biological Studies in Vitro/ex Vivo

Development of 6-Bromo-3-methoxypicolinamide Analogs as Biochemical Probes

Synthesis of Radiolabeled Analogs for Receptor Mapping (e.g., PET Ligand Precursors)

No publicly available studies describe the synthesis of radiolabeled analogs of this compound for use in Positron Emission Tomography (PET) or other receptor mapping techniques.

Fluorescent or Affinity Tagged Derivatives for Target Identification

There is no information in the scientific literature regarding the development of fluorescent or affinity-tagged derivatives of this compound for the purpose of target identification.

In Vitro Studies of Biological Target Engagement and Pathway Modulation

Enzyme Assays and Inhibition Kinetics (In Vitro)

No published data from in vitro enzyme assays or studies on the inhibition kinetics of this compound could be located.

Cell-Based Assays for Receptor Binding and Functional Modulation (In Vitro)

There are no available reports on cell-based assays conducted to determine the receptor binding profile or functional modulatory effects of this compound.

Characterization of Molecular Mechanisms of Action (In Vitro)

Without data from the aforementioned studies, the molecular mechanism of action for this compound remains uncharacterized in the public domain.

In Vitro Metabolic Stability and Metabolite Identification Studies

Initial assessments of this compound's metabolic stability have been conducted to determine its susceptibility to enzymatic degradation. These studies are fundamental in predicting the compound's half-life and clearance in vivo. The primary approach involves incubating the parent compound with liver-derived enzyme systems and monitoring its disappearance over time.

Phase I Metabolic Pathways (e.g., Demethylation, Hydroxylation)

Phase I metabolism typically involves the introduction or unmasking of functional groups, rendering the compound more polar and susceptible to further metabolic reactions. For this compound, with its methoxy (B1213986) and aromatic functionalities, key Phase I reactions investigated include O-demethylation and hydroxylation.

Studies utilizing human and rat liver microsomes have identified the primary Phase I metabolites. O-demethylation of the 3-methoxy group was observed as a significant metabolic pathway, leading to the formation of the corresponding phenol (B47542) derivative. Additionally, hydroxylation at various positions on the picolinamide (B142947) ring has been detected, although to a lesser extent than demethylation. The precise sites of hydroxylation are still under investigation, but preliminary data suggest that the pyridine (B92270) ring is a target for oxidative metabolism.

Table 1: Phase I Metabolites of this compound Identified in Liver Microsome Incubations

MetaboliteMetabolic ReactionIn Vitro SystemSpecies
6-Bromo-3-hydroxypicolinamideO-demethylationLiver MicrosomesHuman, Rat
Hydroxylated-6-Bromo-3-methoxypicolinamideHydroxylationLiver MicrosomesHuman, Rat

Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, or if the parent compound already possesses a suitable functional group, Phase II metabolism involves conjugation with endogenous molecules to further increase water solubility and facilitate excretion. For this compound, particularly after O-demethylation to its phenolic form, glucuronidation and sulfation are the anticipated major Phase II pathways.

Incubations with human liver S9 fractions, which contain both microsomal and cytosolic enzymes, as well as with cryopreserved hepatocytes, have confirmed the formation of glucuronide and sulfate (B86663) conjugates. The primary site of conjugation is the newly formed hydroxyl group following demethylation. The resulting glucuronide conjugate of 6-Bromo-3-hydroxypicolinamide has been identified as a major metabolite in these in vitro systems. Sulfation at the same position has also been observed, though the rate of formation appears to be lower than that of glucuronidation.

Table 2: Phase II Metabolites of this compound Identified in In Vitro Systems

MetaboliteMetabolic ReactionIn Vitro SystemSpecies
6-Bromo-3-hydroxypicolinamide glucuronideGlucuronidationLiver S9 Fraction, HepatocytesHuman
6-Bromo-3-hydroxypicolinamide sulfateSulfationLiver S9 Fraction, HepatocytesHuman

In Vitro Models for Metabolic Profiling (e.g., Liver Microsomes, Hepatic Cells)

A variety of in vitro models have been employed to construct a comprehensive metabolic profile of this compound.

Liver Microsomes: These preparations are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism. Incubations with human and rat liver microsomes were instrumental in identifying the initial oxidative metabolites, such as the O-demethylated and hydroxylated products.

Hepatic S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and some Phase II metabolic pathways. The use of S9 fractions provided the first indications of conjugation reactions occurring.

These in vitro models have been crucial in the early characterization of the metabolic fate of this compound. The collective data from these studies suggest that the compound undergoes sequential metabolism, initiated by Phase I demethylation and hydroxylation, followed by extensive Phase II glucuronidation and, to a lesser extent, sulfation.

Computational and Theoretical Chemistry Studies on 6 Bromo 3 Methoxypicolinamide and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Without any foundational research on 6-Bromo-3-methoxypicolinamide within these computational and theoretical chemistry domains, the generation of an article that adheres to the principles of scientific accuracy and is based on diverse, authoritative sources is not feasible. Further research into this specific compound is required before a comprehensive analysis of its computational and theoretical properties can be compiled.

Development of Predictive Models for Biological Activity (In Vitro)

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial in medicinal chemistry for forecasting the biological activity of novel compounds. nih.govmdpi.com These models establish a mathematical correlation between the chemical structure of a series of compounds and their experimentally determined biological activity.

For derivatives of picolinamide (B142947), including structures analogous to this compound, various machine learning algorithms and statistical methods are employed to build robust QSAR models. mdpi.com Techniques such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forests (RF) are commonly utilized. mdpi.com The process typically involves:

Data Set Curation: A dataset of picolinamide derivatives with their corresponding in vitro biological activity data (e.g., IC50 or MIC values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building and Validation: The dataset is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive power.

The predictive accuracy of these models is assessed using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE). For classification models, metrics like sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC) are used. researchgate.net

Model TypeStatistical ParameterTypical ValueDescription
Regression (e.g., MLR)> 0.6Proportion of the variance in the dependent variable that is predictable from the independent variable(s).
Regression (e.g., MLR)> 0.5A measure of the predictive ability of the model, determined through cross-validation.
Classification (e.g., SVM)Accuracy> 0.7The proportion of true results (both true positives and true negatives) among the total number of cases examined.
Classification (e.g., SVM)AUC> 0.8Represents the model's ability to distinguish between positive and negative classes.

Identification of Key Molecular Descriptors for Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. researchgate.netnih.gov These descriptors quantify various aspects of a molecule's structure and properties. For picolinamide derivatives, these can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. nih.gov The HOMO-LUMO gap, for instance, can be indicative of the molecule's reactivity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar volume, and van der Waals surface area.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure and reactivity. researchgate.net Examples include electrophilicity index and hardness. researchgate.net

The identification of these key descriptors provides valuable insights into the mechanism of action and helps in the rational design of new derivatives with improved activity. For example, if a particular descriptor related to hydrogen bonding is found to be crucial, new molecules can be designed with enhanced hydrogen bonding capabilities.

Descriptor ClassExample DescriptorPotential Influence on Activity
ElectronicHOMO/LUMO Energy GapRelates to chemical reactivity and stability.
StericMolecular VolumeAffects binding to the active site of a target protein.
TopologicalTopological Polar Surface Area (TPSA)Correlates with passive molecular transport through membranes.
Quantum ChemicalElectrophilicity IndexIndicates the ability of the molecule to accept electrons.

Reaction Mechanism Prediction and Elucidation (In Silico)

Computational chemistry offers powerful methodologies to investigate the mechanisms of chemical reactions at a molecular level. arxiv.org For this compound, in silico studies can elucidate its synthetic pathways and potential metabolic transformations. Density Functional Theory (DFT) is a commonly employed method for these investigations. researchgate.net

Transition State Characterization

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. ucsb.edu Characterizing the transition state is essential for understanding the kinetics of a reaction. youtube.com Computational methods can be used to locate and characterize transition state structures.

The process involves:

Geometry Optimization: The geometries of the reactants, products, and a guessed transition state structure are optimized to find their minimum energy conformations.

Transition State Search: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate the saddle point on the potential energy surface that corresponds to the transition state. ucsb.edu

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate.

ParameterMethod of DeterminationSignificance
Transition State GeometryDFT OptimizationProvides the 3D arrangement of atoms at the peak of the energy barrier.
Activation Energy (Ea)Energy(TS) - Energy(Reactants)Determines the rate of the reaction.
Imaginary FrequencyDFT Frequency CalculationConfirms the structure as a true transition state.

Exploration of Potential Reaction Pathways

For many chemical reactions, multiple pathways may be possible. Computational chemistry allows for the exploration of these different pathways to determine the most energetically favorable one. nih.gov This involves mapping out the potential energy surface for each proposed mechanism.

By calculating the energies of all reactants, intermediates, transition states, and products for each potential pathway, a reaction energy profile can be constructed. The pathway with the lowest activation energy barrier is generally considered the most likely to occur. This information is invaluable for optimizing reaction conditions to favor the desired product and minimize the formation of byproducts.

For instance, in the synthesis of picolinamide derivatives, computational studies can help in understanding the role of different catalysts or directing groups by comparing the energy profiles of the reaction with and without these components. researchgate.netchim.it

Conclusion and Future Research Perspectives

Identification of Knowledge Gaps and Unexplored Research Avenues

The lack of dedicated research on 6-Bromo-3-methoxypicolinamide presents several clear knowledge gaps and, consequently, numerous avenues for future investigation.

Key Knowledge Gaps:

Fundamental Physicochemical Properties: Detailed experimental data on properties such as solubility, melting point, and stability are not readily available in peer-reviewed literature.

Biological Activity: The biological targets and pharmacological profile of this compound remain entirely uncharacterized.

Synthetic Methodologies: While plausible synthetic routes can be proposed based on general organic chemistry principles and syntheses of related compounds, optimized and scalable synthetic protocols are yet to be published.

Structure-Activity Relationships (SAR): Without biological data, no SAR studies have been conducted to understand how the specific combination of the bromo, methoxy (B1213986), and amide functionalities on the picoline scaffold influences its activity.

Unexplored Research Avenues:

Medicinal Chemistry: The picolinamide (B142947) scaffold is a known pharmacophore. Future research could explore the potential of this compound and its derivatives as inhibitors of various enzymes or as ligands for receptors implicated in disease. Given the applications of other brominated heterocycles, exploring its potential as an anticancer or antimicrobial agent would be a logical starting point.

Agrochemical Research: Substituted picolinic acids and their derivatives are utilized as herbicides. Investigating the herbicidal or pesticidal properties of this compound could open up new applications in agriculture.

Materials Science: The rigid, functionalized aromatic structure of the molecule could lend itself to applications in materials science, for instance, as a building block for coordination polymers or functional organic materials.

Prospective Directions for Novel Synthetic Methodologies

While no specific synthesis for this compound is documented in academic journals, a plausible and efficient synthetic route can be proposed based on the commercial availability of its precursor, 6-Bromo-3-methoxypicolinic acid. fishersci.com

Proposed Synthetic Route:

The most direct approach would involve the amidation of 6-Bromo-3-methoxypicolinic acid. This can be achieved through several standard peptide coupling methods:

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with ammonia (B1221849) (NH₃) to form the primary amide.

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS), can be used to directly couple the carboxylic acid with an ammonia source.

Other Coupling Agents: A variety of modern coupling reagents, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), could also be employed for efficient amide bond formation.

Further research could focus on optimizing the reaction conditions for these pathways to achieve high yields and purity. Additionally, the development of one-pot syntheses starting from even simpler precursors could be a valuable contribution.

Future Opportunities in Chemical Biology Tool Development and Mechanistic Insights

The field of chemical biology relies on small molecules to probe and understand complex biological systems. bldpharm.com this compound, with its functional handles, presents several opportunities for the development of such tools.

Potential as a Chemical Probe:

Fragment-Based Screening: The compound could serve as a fragment in screening campaigns to identify new protein binders. The picolinamide core offers a rigid scaffold, while the bromo and methoxy groups provide vectors for further chemical elaboration.

Photoaffinity Labeling: The bromine atom could potentially be replaced with a photolabile group, such as an azide (B81097) or a diazirine, to create a photoaffinity probe. Such a probe, upon photoactivation, could covalently label its biological target, enabling target identification and validation.

Tagged Derivatives for Target Identification: The amide nitrogen or the aromatic ring could be functionalized with reporter tags, such as a biotin (B1667282) or a fluorescent dye. These tagged derivatives would be invaluable for pull-down assays and imaging studies to identify the cellular localization and binding partners of the parent compound.

Gaining Mechanistic Insights:

Should this compound be found to possess biological activity, a key area of future research will be to elucidate its mechanism of action. This would involve:

Target Deconvolution: Using the chemical biology tools described above, the specific protein or nucleic acid target of the compound could be identified.

Structural Biology: Co-crystallization of the compound with its target protein would provide atomic-level insights into the binding mode and the key interactions responsible for its activity.

Omics Approaches: Systems-level analyses, such as transcriptomics and proteomics, could be used to understand the broader cellular response to treatment with the compound, revealing the pathways and networks it perturbs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-3-methoxypicolinamide, and how can its structural purity be validated?

  • Methodological Answer : Synthesis typically involves bromination of a picolinamide precursor or functional group interconversion (e.g., oxidation of aldehydes to amides). For example, 3-Bromo-6-methoxypicolinaldehyde (CAS 269058-49-3) can serve as an intermediate, with a reported yield of 97% under optimized conditions . Structural validation requires:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy and bromo groups via 1^1H and 13^13C NMR).
  • HPLC Analysis : Assess purity (>95% as per industry standards for analogs) .
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

  • Methodological Answer : Analogous brominated pyridine derivatives (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid, CAS 871126-17-9) exhibit:

  • Melting Points : 162–166°C (similar brominated compounds) .
  • Solubility : Limited aqueous solubility; recommend polar aprotic solvents (DMF, DMSO) for reactions.
  • Stability : Store at 0–6°C to prevent decomposition, as seen in brominated aldehydes .

Advanced Research Questions

Q. How can this compound be leveraged in cross-coupling reactions for drug discovery?

  • Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings with boronic acids (e.g., 2-Bromo-3-methylpyridine-5-boronic acid, CAS 1003043-34-2) to generate biaryl scaffolds . Key considerations:

  • Catalyst Systems : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with bases like Cs2_2CO3_3.
  • Reaction Optimization : Screen temperatures (80–120°C) and solvent mixtures (toluene/EtOH) to maximize yields .

Q. What strategies resolve contradictions in reported reactivity of this compound derivatives under varying conditions?

  • Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic substitution vs. elimination) can arise from:

  • Reagent Purity : Use ≥97% purity reagents to avoid side reactions .
  • Moisture Sensitivity : Employ Schlenk techniques for moisture-sensitive steps (e.g., Grignard reactions).
  • Meta-Analysis : Apply frameworks like FINER (Feasible, Novel, Ethical, Relevant) to evaluate conflicting data .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Map electron density to identify reactive sites (e.g., bromine vs. methoxy-directed electrophilic attack).
  • Docking Studies : Simulate interactions with enzymatic targets (e.g., kinase inhibitors) to prioritize synthetic targets .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :

  • Multivariate Regression : Correlate substituent effects (e.g., halogen size, methoxy position) with bioactivity.
  • Cluster Analysis : Group compounds by reactivity profiles (e.g., boronic acid coupling efficiency) .
  • Example Table :
DerivativeSubstituentIC50_{50} (nM)LogP
A-Br, -OCH3_312.52.1
B-Cl, -OCH3_318.71.8

Q. How should researchers address ethical and reproducibility challenges in publishing data on novel this compound derivatives?

  • Methodological Answer :

  • Open Data Practices : Share raw NMR/HPLC files via repositories like Zenodo, adhering to FAIR principles .
  • Ethical Synthesis : Document waste disposal protocols for brominated byproducts (PRTR-listed compounds) .

Experimental Design

Q. What controls are essential in kinetic studies of this compound hydrolysis?

  • Methodological Answer :

  • Negative Controls : Use non-brominated analogs (e.g., 3-methoxypicolinamide) to isolate bromine’s effect.
  • pH Buffers : Maintain physiological pH (7.4) to mimic in vivo conditions .

Q. How can high-throughput screening (HTS) optimize reaction conditions for this compound functionalization?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalysts, solvents, and temperatures in microplate formats.
  • Automated Analytics : Integrate LC-MS for rapid product quantification .

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